molecular formula C5H4BrNO B031989 3-Bromo-2-hydroxypyridine CAS No. 13466-43-8

3-Bromo-2-hydroxypyridine

Cat. No.: B031989
CAS No.: 13466-43-8
M. Wt: 174 g/mol
InChI Key: YDUGVOUXNSWQSW-UHFFFAOYSA-N
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Description

3-Bromo-2-hydroxypyridine is a versatile chemical compound with a wide range of applications in various industries. It is a pyridine derivative, consisting of a pyridine ring substituted with a bromine atom at the 3-position and a hydroxyl group at the 2-position. This compound is known for its utility as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials .

Scientific Research Applications

3-Bromo-2-hydroxypyridine has a wide range of scientific research applications, including:

Safety and Hazards

3-Bromo-2-hydroxypyridine is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

3-Bromo-2-hydroxypyridine primarily targets bromodomains . Bromodomains are protein domains that recognize and bind to acetylated lysine residues, playing a crucial role in regulating gene expression . Additionally, this compound has been used in the synthesis of a novel class of anti-inflammatory drugs that target the COX-2 enzyme , which is involved in inflammation and pain .

Mode of Action

The interaction of this compound with its targets involves the molecule’s HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) . Lower values of the HOMO–LUMO energy gap were observed for the this compound molecule, which characterizes the chemical reactivity and kinetic stability of the molecule . This property is crucial for the compound’s interaction with its targets and the resulting changes .

Biochemical Pathways

Given its role as a bromodomain inhibitor , it can be inferred that it may affect pathways related to gene expression and cellular proliferation

Pharmacokinetics

The compound is slightly soluble in water , which may influence its absorption and distribution in the body

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its role as a bromodomain inhibitor . By inhibiting bromodomains, it can potentially alter gene expression patterns, leading to changes at the cellular level.

Action Environment

The action environment of this compound can influence its action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s reactivity and stability . .

Preparation Methods

3-Bromo-2-hydroxypyridine can be synthesized through several methods:

Chemical Reactions Analysis

3-Bromo-2-hydroxypyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom at the 3-position can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The hydroxyl group at the 2-position can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The compound can undergo reduction reactions to form corresponding amines or alcohols.

Properties

IUPAC Name

3-bromo-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNO/c6-4-2-1-3-7-5(4)8/h1-3H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDUGVOUXNSWQSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30355959
Record name 3-Bromo-2-hydroxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13466-43-8
Record name 3-Bromo-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13466-43-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-2-hydroxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-2-hydroxypyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 3-Bromo-2-hydroxypyridine interact with bromodomains, and what are the potential downstream effects of this interaction?

A1: The research primarily focused on computational predictions of this compound's binding affinity to bromodomains using molecular docking studies []. The study identified potential hydrogen bond interactions and calculated minimum binding energies with targeted bromodomains such as BRD2 (PDB ID: 5IBN, 3U5K, 6CD5) []. While this suggests a possible interaction mechanism, further experimental validation is needed to confirm these predictions and investigate downstream effects. Determining the specific amino acid residues involved in binding and the impact of this compound on bromodomain-mediated protein-protein interactions would be crucial next steps.

Q2: What computational chemistry methods were employed to study this compound in this research?

A2: The study utilized both Density Functional Theory (DFT) and Hartree-Fock (HF) methods to optimize the molecular structure of this compound []. They further used Time-Dependent DFT (TD-DFT) to simulate the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), frontier orbital gap, and UV-Visible spectrum in gas phase and various solvents []. Additionally, the researchers employed the Atoms in Molecules (AIM) approach to analyze intermolecular interactions and Reduced Density Gradient (RDG) analysis to characterize non-covalent interactions [].

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